3-Bromo-4-propan-2-yl-1,2,4-triazole
Description
3-Bromo-4-propan-2-yl-1,2,4-triazole is a halogenated triazole derivative characterized by a bromine atom at position 3 and an isopropyl group at position 4 of the 1,2,4-triazole ring. The 1,2,4-triazole scaffold is widely studied due to its stability, hydrogen-bonding capacity, and applications in pharmaceuticals, agrochemicals, and materials science . The isopropyl group may improve lipophilicity, influencing solubility and bioavailability.
Properties
IUPAC Name |
3-bromo-4-propan-2-yl-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8BrN3/c1-4(2)9-3-7-8-5(9)6/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVQIBNPAYRQNLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=NN=C1Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2460491-40-9 | |
| Record name | 3-bromo-4-(propan-2-yl)-4H-1,2,4-triazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
The synthesis of 3-Bromo-4-propan-2-yl-1,2,4-triazole typically involves the following steps:
Synthetic Routes: One common method involves the reaction of 4-isopropyl-4H-1,2,4-triazole with bromine in the presence of a suitable solvent such as acetic acid.
Reaction Conditions: The reaction is typically conducted at room temperature or slightly elevated temperatures to achieve optimal yields.
Industrial Production Methods: Industrial production of 3-Bromo-4-propan-2-yl-1,2,4-triazole may involve continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at position 3 of the triazole ring undergoes nucleophilic substitution under diverse conditions.
1.1. Palladium-Catalyzed Substitution
Pd-catalyzed coupling enables functionalization at the brominated position. For example:
- Substrates : Arylboronic acids, amines, or thiols.
- Conditions : Pd(OAc)₂ (5 mol%), K₂CO₃, THF/H₂O (3:1), 85–90°C, 10–12 h .
- Products : Aryl- or alkyl-substituted triazoles (e.g., 9a–j in Scheme 2 of ).
- Yields : 82–91% .
1.2. Base-Promoted Deprotonation and Substitution
KOH or MeOK in methanol/water facilitates deprotonation and substitution:
- Example : Conversion of bromo-triazole 6 to 4-functionalized triazole 8 via nucleophilic attack .
- Key Insight : Steric effects from the propan-2-yl group influence regioselectivity .
Cross-Coupling Reactions
2.1. Suzuki–Miyaura Coupling
This reaction replaces the bromine atom with aryl/heteroaryl groups:
| Substrate | Conditions | Product | Yield | Ref. |
|---|---|---|---|---|
| Arylboronic acids | Pd(OAc)₂, K₂CO₃, THF/H₂O, 85–90°C | Aryl-substituted triazoles | 82–91% |
- Mechanism : Oxidative addition of Pd to the C–Br bond, followed by transmetalation and reductive elimination .
Cyclization Reactions
The bromo-triazole scaffold participates in cyclization to form fused heterocycles:
- Example : Reaction with sulfur powder and TMSCF₃ under CuI catalysis yields triazole-thioether hybrids (e.g., 10 in Scheme 4 of ).
- Conditions : CuI (10 mol%), S₈, TMSCF₃, DMF, 80°C .
- Yield : Moderate (45–70%) for electron-donating substituents .
Functional Group Transformations
4.1. Deprotection and Functionalization
- Deprotection : KOH-mediated dephosphorylation of intermediates (e.g., 5 → 6 ) to regenerate reactive sites .
- Thiolation : Reaction with thioureas or isothiocyanates generates thioether-linked triazoles (e.g., 19a–d ) .
Biological Activity Correlations
While beyond direct reactivity, substituents introduced via these reactions enhance bioactivity:
- Antimicrobial Activity : Aryl groups improve potency against MRSA (MIC: 0.25–1 μg/mL) .
- Enzyme Inhibition : Triazole-thiones inhibit tyrosinase via π-alkyl and hydrogen-bond interactions .
Key Data Tables
| Entry | Arylboronic Acid | Product | Yield (%) |
|---|---|---|---|
| 1 | 4-Fluorophenyl | 9a | 89 |
| 2 | 3-Nitrophenyl | 9d | 85 |
| 3 | 2-Thienyl | 9j | 82 |
Table 2. Influence of Substituents on Cyclization Yields
| R Group on Azide | Electron Effect | Yield (%) |
|---|---|---|
| 4-OMePh | EDG | 70 |
| 4-NO₂Ph | EWG | 45 |
Scientific Research Applications
Medicinal Applications
Antimicrobial Activity
3-Bromo-4-propan-2-yl-1,2,4-triazole derivatives have shown promising antimicrobial properties. Triazoles are known for their efficacy against a range of pathogens, including bacteria and fungi. For instance, studies have demonstrated that 1,2,4-triazole derivatives can act as potent antifungal agents, with some compounds exhibiting activity comparable to established antifungal drugs like fluconazole . The mechanism often involves the inhibition of fungal cytochrome P450 enzymes, which are critical for ergosterol synthesis in fungal cell membranes.
Anticancer Properties
Research has indicated that triazole compounds can possess anticancer activity. The substitution patterns on the triazole ring significantly influence their biological activity. For example, aryl-substituted 3-amino-1,2,4-triazoles have been identified as promising scaffolds for developing anticancer agents due to their ability to inhibit cancer cell proliferation . The structural diversity allows for the optimization of these compounds for enhanced selectivity and potency against various cancer cell lines.
Anti-inflammatory Effects
The anti-inflammatory potential of triazole derivatives is another area of interest. Some studies have reported that certain 1,2,4-triazole compounds exhibit selective inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are key players in inflammatory processes. Compounds with high selectivity for COX-2 have been shown to reduce inflammation with fewer gastrointestinal side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) .
Agricultural Applications
Pesticides and Herbicides
The synthesis of 3-bromo derivatives has implications in agrochemicals. For instance, compounds derived from 3-bromo-4-propan-2-yl-1,2,4-triazole are being explored as potential insecticides and herbicides. The incorporation of this compound into agrochemical formulations can enhance the efficacy of pest control measures by targeting specific biochemical pathways in pests while minimizing harm to non-target organisms .
Synthetic Applications
Building Blocks in Organic Synthesis
3-Bromo-4-propan-2-yl-1,2,4-triazole serves as a valuable building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions such as nucleophilic substitutions and cycloadditions. This versatility makes it an attractive intermediate for synthesizing more complex organic molecules used in pharmaceuticals and materials science .
Case Studies
Mechanism of Action
The mechanism of action of 3-Bromo-4-propan-2-yl-1,2,4-triazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: The compound can induce apoptosis in cancer cells by activating pro-apoptotic proteins and disrupting mitochondrial function.
Comparison with Similar Compounds
Table 1: Key Structural Features and Molecular Properties
Key Observations :
- Electron-Withdrawing Groups : Bromine and trifluoromethoxy groups enhance electrophilic reactivity, making these compounds suitable for Suzuki-Miyaura couplings or SNAr reactions .
- Thione vs. Thioether : Thione derivatives (e.g., ) exhibit stronger hydrogen-bonding capacity, influencing crystal packing and solubility, while thioethers (e.g., ) may improve metabolic stability.
- Aromatic vs.
Physicochemical Properties
Key Observations :
Table 3: Reported Bioactivities of Analogous Compounds
Biological Activity
Overview
3-Bromo-4-propan-2-yl-1,2,4-triazole is a derivative of the 1,2,4-triazole family, which has gained attention for its diverse biological activities. This compound exhibits potential as an antibacterial, antifungal, and anti-inflammatory agent. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.
Chemical Structure:
- IUPAC Name: 3-Bromo-4-propan-2-yl-1,2,4-triazole
- CAS Number: 2460491-40-9
- Molecular Formula: C5H8BrN3
Antibacterial Activity
Research indicates that 1,2,4-triazole derivatives exhibit significant antibacterial properties. The structural modifications in compounds like 3-bromo-4-propan-2-yl-1,2,4-triazole can enhance their efficacy against various bacterial strains.
Key Findings:
- A study demonstrated that triazole derivatives possess activity against both Gram-positive and Gram-negative bacteria. The presence of specific substituents at the C-3 position of the triazole ring significantly influences antibacterial potency .
- Compounds with a bromine atom at the C-3 position have shown enhanced activity against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) with minimum inhibitory concentration (MIC) values significantly lower than traditional antibiotics .
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| 3-Bromo-4-propan-2-yl-1,2,4-triazole | MRSA | <16 | |
| 3-Bromo derivative | E. coli | <8 |
Antifungal Activity
The antifungal properties of triazoles are well-documented. Compounds similar to 3-bromo-4-propan-2-yl-1,2,4-triazole have been tested against various fungal pathogens.
Research Insights:
- Triazole derivatives have been shown to inhibit the growth of fungi such as Candida albicans and Aspergillus fumigatus. The presence of halogen substituents enhances their antifungal activity .
| Compound | Fungal Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| 3-Bromo derivative | Candida albicans | <0.5 | |
| 3-Bromo derivative | Aspergillus fumigatus | <0.25 |
Anti-inflammatory Activity
The anti-inflammatory potential of triazoles is another area of interest. Studies have shown that certain derivatives can modulate cytokine release in immune cells.
Findings:
- In vitro studies indicated that triazole derivatives can significantly reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in stimulated human peripheral blood mononuclear cells (PBMCs) .
| Compound | Cytokine Reduction (%) | Reference |
|---|---|---|
| 3-Bromo derivative | TNF-α (44–60%) | |
| 3-Bromo derivative | IL-6 (up to 50%) |
Case Study 1: Synthesis and Evaluation of Triazole Derivatives
A study synthesized several new triazole derivatives including 3-bromo variants. These compounds were evaluated for their antibacterial and anti-inflammatory activities. Results showed that some derivatives exhibited potent antibacterial effects with MIC values comparable to established antibiotics .
Case Study 2: Structure–Activity Relationship (SAR)
An extensive SAR analysis highlighted that the introduction of bulky groups at specific positions on the triazole ring could enhance biological activity. For instance, compounds with a propan-2-yl substitution demonstrated improved efficacy against both bacterial and fungal strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
